molecular formula C18H15NO2 B1621190 6-Ethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436091-45-1

6-Ethyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B1621190
M. Wt: 277.3 g/mol
InChI Key: OKIHUXGUSZRWMG-UHFFFAOYSA-N
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Description

6-Ethyl-2-phenylquinoline-4-carboxylic acid is a chemical compound offered by several suppliers for experimental and research use . Its molecular formula is C18H15NO2 and it has a molecular weight of 277.32 .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-2-phenylquinoline-4-carboxylic acid consists of 18 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Histone Deacetylase Inhibitors

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application : The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .
    • Method : 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
    • Results : Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . Molecule D28 induced G2/M cell cycle arrest and promoted apoptosis, contributing to its anticancer effects .
  • Functionalized Quinoline Motifs

    • Field : Medicinal Chemistry .
    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Pharmacological Applications

    • Field : Pharmacology .
    • Application : Phenylquinoline-4-carboxylic acid derivatives have shown potential as promising drug candidates .
    • Results : These derivatives have shown anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
  • Topoisomerase II Inhibitors

    • Field : Biochemistry .
    • Application : Potent topoisomerase II inhibitors showed inhibition of the enzyme and non-intercalation with DNA .
  • Nanotechnology

    • Field : Nanotechnology .
    • Application : Carboxylic acids, such as phenylquinoline-4-carboxylic acid derivatives, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Anti-Inflammatory Activity

    • Field : Medicinal Chemistry .
    • Application : A quinoline derivative was synthesized and tested for anti-inflammatory activity .
    • Method : The compound was tested in an adjuvant arthritis rat model .
    • Results : The compound showed strong anti-inflammatory activity .
  • Antiproliferative Activities

    • Field : Medicinal Chemistry .
    • Application : The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .
    • Method : 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .
    • Results : Induction of G2/M cell cycle arrest and promotion of apoptosis make important contributions to the anticancer effects of molecule D28 .
  • Synthesis of Bioactive Chalcone Derivatives

    • Field : Organic Chemistry .
    • Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • Method : Various synthesis protocols have been reported for the construction of this scaffold .
    • Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures .

properties

IUPAC Name

6-ethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-12-8-9-16-14(10-12)15(18(20)21)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHUXGUSZRWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360687
Record name 6-ethyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-phenylquinoline-4-carboxylic acid

CAS RN

436091-45-1
Record name 6-ethyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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